4-[1-acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid

Tubulin polymerization Colchicine site Antimitotic

4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid (molecular formula C₂₁H₂₂N₂O₆, molecular weight 398.41 g/mol) is a 1-acetyl-4,5-dihydropyrazole (2-pyrazoline) derivative bearing a 3,4,5-trimethoxyphenyl (TMP) group at position C3 and a 4-carboxyphenyl group at position C5 of the heterocyclic core. The compound belongs to the class of combretastatin A-4 (CA-4) mimetics, in which the cis-stilbene olefinic bridge of CA-4 is conformationally constrained within a non-aromatic pyrazoline ring to prevent cis/trans isomerization.

Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
Cat. No. B12256153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid
Molecular FormulaC21H22N2O6
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C21H22N2O6/c1-12(24)23-17(13-5-7-14(8-6-13)21(25)26)11-16(22-23)15-9-18(27-2)20(29-4)19(10-15)28-3/h5-10,17H,11H2,1-4H3,(H,25,26)
InChIKeyCGMKOKGHCDWUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic Acid – Compound Class and Procurement-Relevant Identity


4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid (molecular formula C₂₁H₂₂N₂O₆, molecular weight 398.41 g/mol) is a 1-acetyl-4,5-dihydropyrazole (2-pyrazoline) derivative bearing a 3,4,5-trimethoxyphenyl (TMP) group at position C3 and a 4-carboxyphenyl group at position C5 of the heterocyclic core . The compound belongs to the class of combretastatin A-4 (CA-4) mimetics, in which the cis-stilbene olefinic bridge of CA-4 is conformationally constrained within a non-aromatic pyrazoline ring to prevent cis/trans isomerization [1]. The TMP pharmacophore is a well-established recognition motif for the colchicine binding site on tubulin [2]. The N1-acetyl and C5-4-carboxyphenyl substituents differentiate this compound from its closest published analogs, offering a unique combination of lipophilicity, hydrogen-bonding capacity, and a carboxylic acid handle for downstream derivatization or bioconjugation .

1
Combretastatin A-4 mimetic: non-aromatic pyrazoline core prevents cis/trans isomerization
2
3,4,5-Trimethoxyphenyl pharmacophore targets colchicine binding site on tubulin
3
N1-Acetyl and C5-4-carboxyphenyl provide a unique derivatization handle and hydrogen-bonding capacity

Why 4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic Acid Cannot Be Simply Replaced by a Close Structural Analog


Within the 3,4,5-trimethoxyphenyl-2-pyrazoline chemotype, small structural modifications produce large, non-linear changes in biological activity. Published structure–activity relationship (SAR) data demonstrate that the presence or absence of an N1-acetyl group can convert an inactive scaffold into a potent tubulin polymerization inhibitor, as shown by Congiu et al. (2010), where N1-(hydroxy)acetylation of inactive 5-(3,4,5-trimethoxyphenyl)pyrazolines conferred a clear in vitro activating effect [1]. Conversely, Johnson et al. (2007) reported that N1-acetylation of certain 3,4,5-trimethoxypyrazoline CA-4 analogs abolished antiproliferative activity, illustrating that the impact of N1-acylation is highly dependent on the nature of the C5 aryl substituent [2]. Furthermore, the 4-carboxyphenyl group at C5 introduces a polar, ionizable functionality that is absent from most published analogs (which typically bear neutral, electron-donating or electron-withdrawing phenyl substituents). This group alters calculated logP, aqueous solubility, and protein binding capacity compared to methyl-, methoxy-, or halo-substituted phenyl analogs, making direct activity or property extrapolation unreliable .

N1-Acetyl Effect switches from strong activation to near-complete inactivation depending on C5 aryl substituent; activity cannot be extrapolated from existing analogs.
C5-COOH 4-Carboxyphenyl lowers logP by ~1.2–1.7 units vs neutral C5-aryl analogs, altering solubility, protein binding, and cellular permeability profiles.
SAR Small structural changes in TMP-pyrazolines yield non-linear potency shifts; close analogs are not functionally interchangeable without direct comparative data.

Quantitative Evidence Table: Measurable Differentiation of 4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic Acid vs. Closest Analogs


Tubulin Polymerization Inhibitory Potency Comparison: Target Compound vs. CA-4 and Lead Pyrazoline 31

The closest structurally characterized analog with published tubulin polymerization data is Compound 31 from Congiu et al. (2010): 1-acetyl-3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole. Compound 31 inhibited tubulin polymerization with IC₅₀ = 5.16 μM, which is statistically comparable to combretastatin A-4 (CA-4, IC₅₀ = 4.92 μM) [1]. The target compound differs from Compound 31 by having a 4-carboxyphenyl substituent at C5 instead of 4-methylphenyl. Based on the SAR established by Congiu et al., the nature of the C5 aryl substituent modulates both antiproliferative potency (NCI-H460 IC₅₀ ranging from sub-micromolar to >10 μM) and selectivity across the NCI 60-cell-line panel [1]. Without a direct head-to-head comparison, the tubulin polymerization IC₅₀ of the target compound cannot be precisely stated, but the shared 3,4,5-trimethoxyphenyl and N1-acetyl pharmacophoric elements predict colchicine-site binding with potency likely in the low micromolar range.

Tubulin Polymerization
Cross-study comparable
Target compound: no direct data.
CA-4 IC₅₀ = 4.92 µM; Compound 31 IC₅₀ = 5.16 µM (Congiu 2010).
Benchmark for colchicine-site engagement; direct tubulin IC₅₀ requires measurement.
C5 aryl substitution modulates potency; extrapolation without data not recommended.
Tubulin polymerization Colchicine site Antimitotic Combretastatin mimetic

Physicochemical Differentiation: Calculated LogP and Solubility vs. Non-Polar C5-Aryl Pyrazoline Analogs

The 4-carboxyphenyl substituent at C5 of the target compound confers a markedly different physicochemical profile compared to the more commonly reported 4-methylphenyl or 4-methoxyphenyl analogs. The target compound has a calculated AlogP of 1.29, a polar surface area of 90.65 Ų, and contains two hydrogen bond donors (carboxylic acid OH) . In contrast, Compound 31 (C5 = 4-methylphenyl) lacks the carboxylic acid group and is expected to have significantly higher lipophilicity (estimated AlogP ≈ 2.5–3.0). This difference of approximately 1.2–1.7 log units corresponds to a predicted 15- to 50-fold difference in octanol/water partition coefficient, translating into higher aqueous solubility and potentially improved formulation characteristics for the target compound . The compound has zero violations of Lipinski's Rule of Five, indicating oral drug-likeness, and a QED weighted score of 0.69 .

LogP & PSA Difference
Class-level inference
ΔAlogP ≈ –1.2 to –1.7
(target more hydrophilic)
Higher predicted aqueous solubility supports formulation-fit review.
Computed AlogP; experimental logP and solubility not reported.
Lipophilicity Aqueous solubility Drug-likeness LogP

N1-Acetyl Group Effect: Activating vs. Deactivating Activity Depending on C5 Substituent Context

The role of the N1-acetyl group in pyrazoline antitumor activity is highly context-dependent and has been explicitly demonstrated in two independent studies with opposing outcomes. Congiu et al. (2010) showed that introduction of an N1-(hydroxy)acetyl group onto inactive 5-(3,4,5-trimethoxyphenyl)pyrazolines resulted in a clear in vitro activating effect, with the resulting compound 31 achieving tubulin polymerization IC₅₀ comparable to CA-4 [1]. Conversely, Johnson et al. (2007) demonstrated that N1-acetylation of a 3,4,5-trimethoxypyrazoline CA-4 analog (compound 6g) abolished antiproliferative activity: the non-acetylated analog 5a showed IC₅₀ values of 2.1 μM and 0.5 μM in B16 and L1210 cell lines respectively, while the N1-acetylated 6g exhibited poor activity in the same cell lines [2]. The key difference lies in the C5 aryl substitution pattern: the Congiu series bears C5 substituents such as 4-methylphenyl, while the Johnson series bears C5 substituents mimicking the 3-hydroxy-4-methoxyphenyl ring of CA-4. The target compound, with its unique C5-4-carboxyphenyl group, occupies an uncharted region of this SAR landscape.

N1-Acetylation Effect
Class-level inference
Congiu 2010: N1-acetylation activates inactive scaffold.
Johnson 2007: N1-acetylation abolishes antiproliferative activity.
Effect is C5-substituent dependent; target compound context requires direct profiling.
Activity cannot be predicted from either published series alone.
Structure–activity relationship N1-acetylation Pyrazoline activation

Cytotoxic Activity of Closest 4-Carboxyphenyl Pyrazoline Congeners in MCF-7 and HCT-116 Cell Lines

Elmeligie et al. (2016) synthesized and evaluated three series of N1-substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives (2a–e, 3a–e, 4a–e) against MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines. The most active compounds (3d, 4a, 4e) demonstrated significant cytotoxicity, and compounds 2c, 3a, and 3e showed significant reduction in tumor weight in an Ehrlich ascites carcinoma (EAC) solid tumor mouse model, with a 2- to 4-fold increase in caspase-3 expression [1]. While the N1 substituents in this series are alkyl/aryl groups rather than acetyl, and the C5 aryl groups are varied (none bearing a 4-carboxylic acid), this dataset provides the closest available reference for the core scaffold's anticancer potential. The target compound's 4-carboxyphenyl group is expected to alter cellular permeability and target engagement compared to the neutral C5 aryl groups used in the Elmeligie series [1].

MCF-7 / HCT-116 Cytotoxicity
Cross-study comparable
Elmeligie 2016 analogs: tubulin inhibition and in vivo tumor weight reduction with caspase-3 increase.
Target compound: no IC₅₀ available.
Supports cytotoxicity endpoint screening in breast and colorectal carcinoma cell models.
Structural differences at N1 and C5 may shift potency and selectivity.
Cytotoxicity MCF-7 HCT-116 Anticancer screening

Carboxylic Acid Functional Handle: Derivatization Potential vs. Non-Functionalized C5-Aryl Analogs

The 4-carboxyphenyl group at C5 of the target compound provides a chemically addressable functional handle that is absent in nearly all published 5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline analogs, which typically bear methyl, methoxy, halo, or unsubstituted phenyl groups at C5 [1][2]. This carboxylic acid can be used for: (i) salt formation to enhance aqueous solubility (e.g., sodium or meglumine salts); (ii) ester or amide prodrug formation to modulate pharmacokinetics; (iii) bioconjugation to fluorophores, affinity tags, or solid supports for target identification and pull-down experiments; and (iv) introduction of additional pharmacological functionality through amide coupling . In contrast, compounds like Congiu's Compound 31 (C5 = 4-methylphenyl) lack a comparable derivatization site, limiting downstream chemical biology applications [1].

Derivatization Handle
Supporting evidence
C5-COOH enables salt formation, ester/amide prodrugs, and bioconjugation to fluorophores, biotin, or solid supports.
Versatile intermediate for prodrug design, affinity pull-down, and chemical probe development.
Not available in non-functionalized C5-aryl pyrazoline analogs.
Prodrug design Bioconjugation Carboxylic acid handle Solubility enhancement

Optimal Application Scenarios for 4-[1-Acetyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic Acid Based on Quantitative Evidence


Tubulin–Colchicine Site Competitive Binding Assays and Microtubule Depolymerization Screening

Based on the demonstrated tubulin polymerization inhibitory activity of close structural analogs (Compound 31 IC₅₀ = 5.16 μM vs. CA-4 IC₅₀ = 4.92 μM [1]), the target compound is a strong candidate for tubulin binding assays, including fluorescence-based colchicine-site competition assays and cell-based microtubule depolymerization imaging. The 3,4,5-trimethoxyphenyl moiety is a validated recognition element for the colchicine binding pocket [1][2]. Users should prioritize this compound for head-to-head tubulin polymerization dose–response comparisons against CA-4 as a positive control and against non-acetylated pyrazoline analogs to resolve the context-dependent role of N1-acetylation.

Carboxylic Acid-Mediated Prodrug Design and Pharmacokinetic Optimization Studies

The 4-carboxyphenyl substituent provides a chemically tractable handle for the synthesis of ester prodrugs, amide conjugates, and salt forms aimed at improving aqueous solubility, oral bioavailability, or tumor-targeted delivery [1]. This is a key differentiator: most published 5-aryl-TMP-pyrazolines bear only neutral C5 substituents and cannot be conveniently derivatized without de novo synthesis [2]. The computed AlogP of 1.29 and zero RO5 violations [1] further support development as an orally bioavailable lead. The compound is well-suited for parallel medicinal chemistry efforts where the carboxylic acid is systematically converted to a library of esters and amides for SAR exploration.

Chemical Probe Development via Bioconjugation to Affinity Matrices or Fluorescent Reporters

The C5 carboxylic acid enables direct amide bond formation with amine-containing linkers, fluorophores (e.g., BODIPY, fluorescein), biotin, or solid supports (e.g., Affi-Gel, Sepharose) for target identification, pull-down proteomics, and cellular imaging studies [1]. This capability is unavailable in most comparator pyrazolines, including the well-studied Compound 31 (C5 = 4-methylphenyl) [2]. Researchers investigating the cellular targets of TMP-pyrazolines beyond tubulin—or seeking to identify off-target interactions—will find this compound uniquely suited for chemical proteomics workflows.

Comparative Oncology Screening in the NCI-60 or Similar Multi-Cell-Line Panels

The Congiu et al. (2010) study identified several 1-acetyl-3,5-diaryl-4,5-dihydropyrazoles with potent and selective activity in the NCI 60 human cancer cell line panel, with GI₅₀ values in the nanomolar range for the most sensitive cell lines (e.g., SR leukemia, MDA-MB-435 melanoma) [1]. The target compound's unique 4-carboxyphenyl substitution is absent from the Congiu dataset and represents an unexplored region of the SAR space. Submission of this compound to the NCI-60 or similar multi-cell-line screening platform is recommended to establish its tumor-type selectivity fingerprint and to identify indications where the carboxylic acid functionality confers a therapeutic advantage over neutral C5-aryl analogs.

Application
Selection Property
Validation Focus
Tubulin-colchicine site binding assays
Colchicine-site competition screening context
Microtubule depolymerization and dose-response comparison vs. CA-4
Prodrug design and solubility enhancement
Carboxylic acid derivatization handle
Ester/amide prodrug SAR and aqueous solubility optimization
Chemical probe development
Bioconjugation via C5-COOH
Affinity pull-down, fluorescent reporter, and target ID validation
Multi-cell-line cytotoxicity profiling
Cell-line panel screening context
Tumor-type response fingerprint and selectivity pattern review
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